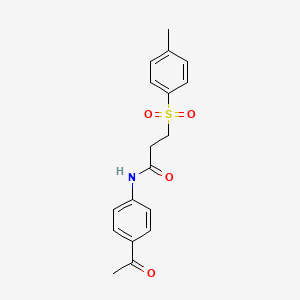

N-(4-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPP is a white crystalline powder that is synthesized through a multistep process.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on the synthesis and antibacterial activity of novel derivatives, including those related to N-(4-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide, has shown promise in developing new antimicrobial agents. Studies have demonstrated the successful synthesis of novel compounds with significant activity against a variety of anaerobic Gram-positive bacterial strains. This research is pivotal in the ongoing quest for new antimicrobial compounds to combat resistant strains of bacteria (Sławiński et al., 2013).

Antimicrobial Properties

Further exploration into arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment has yielded compounds with significant antibacterial and antifungal properties. The synthesis of these compounds and their subsequent testing for antimicrobial activity underline the potential of this compound derivatives in developing new therapeutic agents against infectious diseases (Baranovskyi et al., 2018).

Synthesis of Benzonitriles

The utility of related sulfonamides in the synthesis of benzonitriles through electrophilic cyanation processes highlights the role of these compounds in pharmaceutical and chemical synthesis. The methodology allows for the creation of a variety of benzonitriles from aryl bromides, showcasing the versatility of this compound derivatives in synthetic chemistry (Anbarasan et al., 2011).

Antimycobacterial Agents

The design and synthesis of thiol-activated sources of sulfur dioxide (SO₂) from derivatives show potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. These findings open up new avenues for treating tuberculosis, with compounds derived from this compound showing higher potency than existing clinical agents (Malwal et al., 2012).

Alzheimer’s Disease Therapy

Compounds synthesized from this compound have been evaluated for their potential in Alzheimer’s disease therapy. These compounds have shown inhibitory effects on acetylcholinesterase, a key target in the management of Alzheimer’s symptoms. The research into these derivatives emphasizes the potential therapeutic applications of this compound in neurodegenerative diseases (Abbasi et al., 2018).

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-13-3-9-17(10-4-13)24(22,23)12-11-18(21)19-16-7-5-15(6-8-16)14(2)20/h3-10H,11-12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCGBANKLRIQNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2553165.png)

![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide](/img/structure/B2553170.png)

![3-[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2553171.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2553175.png)

![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)

![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2553178.png)

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)